Sodium stibogluconate

Catalog No.
S003292
CAS No.
16037-91-5
M.F
C12H22NaO18Sb2
M. Wt
720.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium stibogluconate

CAS Number

16037-91-5

Product Name

Sodium stibogluconate

IUPAC Name

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate

Molecular Formula

C12H22NaO18Sb2

Molecular Weight

720.80 g/mol

InChI

InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1

InChI Key

ZIYJALGHGOUMPU-LZBQIKKXSA-N

SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Synonyms

Antimony Gluconate Sodium, Antimony Gluconic Acid, Antimony Sodium Gluconate, Antimony Sodium Gluconates, Myostibin, Pentostam, Sodium Gluconates, Antimony, Sodium Stibogluconate, Sodium, Stibogluconate, Solustibosan, Stibatin, Stibogluconate Sodium, Stibogluconate, Sodium, Triostam

Canonical SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na]

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na]

Description

The exact mass of the compound Sodium stibogluconate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Gluconates. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Established Treatment for Leishmaniasis:

  • SSG is the first-line treatment for various forms of leishmaniasis, a parasitic disease transmitted by sandflies. Clinical trials have shown its effectiveness against different Leishmania species, particularly Leishmania braziliensis, which causes cutaneous leishmaniasis []. A study published in The Journal of Infectious Diseases demonstrated a high cure rate (around 96%) for L. braziliensis infections using SSG compared to other treatment options [].

Combination Therapy for Enhanced Efficacy:

  • Research has explored combining SSG with other medications to improve treatment outcomes. A study published in the National Institutes of Health's PMC database found that the combination of SSG and paromomycin offered a safe and effective first-line treatment for visceral leishmaniasis in Eastern Africa [].

Investigation into Treatment Regimens:

  • Scientific research continues to evaluate different treatment regimens using SSG. A recent study in PLOS Neglected Tropical Diseases explored the effectiveness of intralesional SSG for localized cutaneous leishmaniasis, highlighting the need for further research on optimizing treatment approaches [].

Studies on Drug Resistance:

  • As with many medications, the emergence of resistance to SSG is a growing concern. Research is ongoing to understand the mechanisms of resistance and develop alternative treatment strategies [].

Exploration of New Applications:

  • Beyond leishmaniasis, some scientific studies have investigated the potential use of SSG for other conditions. However, more research is needed to confirm its efficacy in these areas.

Sodium stibogluconate, also known as sodium antimony(V) gluconate, has the chemical formula C12H35Na3O26Sb2\text{C}_{12}\text{H}_{35}\text{Na}_3\text{O}_{26}\text{Sb}_2 and a molar mass of approximately 910.9 g/mol. It is an ionic compound that is freely soluble in water. The compound has been utilized since the 1940s and is included on the World Health Organization's List of Essential Medicines due to its effectiveness against leishmaniasis, particularly visceral leishmaniasis, which can be fatal if untreated .

The exact mechanism by which sodium stibogluconate kills Leishmania parasites is not fully understood []. However, it's believed to involve its interaction with essential parasite enzymes containing thiol groups (-SH). This disrupts the parasite's energy metabolism by inhibiting the production of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) [].

Sodium stibogluconate exhibits significant biological activity against Leishmania species. Its mechanism of action is not fully understood but is thought to involve the inhibition of macromolecular synthesis by reducing available adenosine triphosphate (ATP) and guanosine triphosphate (GTP). Studies have shown that sodium stibogluconate can reduce the incorporation of labeled purines into nucleoside triphosphates in Leishmania mexicana, indicating its impact on DNA and RNA synthesis .

The synthesis of sodium stibogluconate can be summarized as follows:

  • Reactants: Antimony pentoxide and sodium hydroxide.
  • Reaction Conditions: Typically performed under controlled temperature and pH conditions to ensure complete reaction and solubility.
  • Product Isolation: The resulting solution is purified to isolate sodium stibogluconate, which is then formulated for medical use.

This method has been employed since the late 1940s, particularly in India, where it was first introduced for treating visceral leishmaniasis .

Sodium stibogluconate is primarily used in the treatment of various forms of leishmaniasis, including:

  • Visceral Leishmaniasis: The most severe form, affecting internal organs.
  • Cutaneous Leishmaniasis: Characterized by skin ulcers.
  • Mucocutaneous Leishmaniasis: Involves lesions in mucous membranes.

In addition to its established use for leishmaniasis, research is ongoing into its potential applications in treating acute myeloid leukemia due to its ability to inhibit cellular processes critical for tumor growth .

Sodium stibogluconate has been studied for its interactions with other compounds and biological systems. Notably:

  • It has shown potential interactions with arsenic compounds, where both share similar mechanisms of action against Leishmania.
  • Resistance patterns have emerged in Leishmania populations treated with antimony compounds, necessitating further research into combination therapies that include sodium stibogluconate alongside newer agents like miltefosine or liposomal amphotericin B .

Similar Compounds: Comparison

Several compounds share similarities with sodium stibogluconate, particularly within the realm of antimonial drugs. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaPrimary UseUnique Features
Sodium StibogluconateC12H35Na3O26Sb2\text{C}_{12}\text{H}_{35}\text{Na}_3\text{O}_{26}\text{Sb}_2Leishmaniasis treatmentPentavalent antimony; effective against multiple forms of leishmaniasis
Antimony TrioxideSb2O3\text{Sb}_2\text{O}_3Treatment for schistosomiasisTrivalent form; less effective against leishmaniasis
MiltefosineC₁₈H₃₁N₃O₅PLeishmaniasis treatmentOral administration; effective against resistant strains
Liposomal Amphotericin BC₃₃H₅₅N₃O₁₂Fungal infections and leishmaniasisEncapsulated formulation improves bioavailability and reduces toxicity
ParomomycinC₂₁H₄₃N₇O₁₅Leishmaniasis treatmentAminoglycoside antibiotic; used in combination therapies

Sodium stibogluconate's unique position arises from its specific effectiveness against leishmaniasis and its historical significance as one of the earliest treatments for this disease.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

9

Exact Mass

720.87841 g/mol

Monoisotopic Mass

718.87801 g/mol

Heavy Atom Count

33

Appearance

Assay:≥95%A crysatlline solid

Drug Indication

For the treatment of various types of a protozoal infection called leishmaniasis, which may result from sandfly bites in tropical and temperate parts of the world. Also investigated for use/treatment in cancer/tumors (unspecified) and solid tumors.

MeSH Pharmacological Classification

Schistosomicides

Mechanism of Action

Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription.

Wikipedia

Sodium_stibogluconate

Dates

Modify: 2024-04-14
[1]. Pathak MK et al. Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines. J Immunol. 2001 Sep 15;167(6):3391-7.
[2]. Keke Fan et al. Sodium Stibogluconate Interacts with IL-2 in Anti-Renca Tumor Action via a T Cell-Dependent Mechanism in Connection with Induction of Tumor-Infiltrating Macrophages. The journal of immunology. 2016 Sep 27.

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